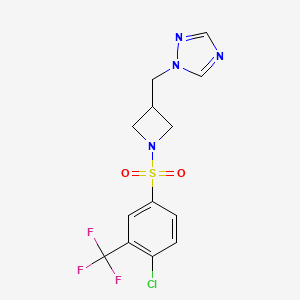

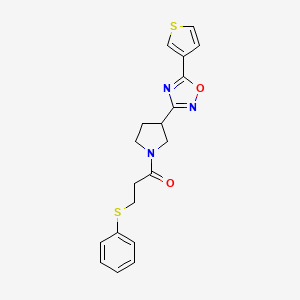

![molecular formula C15H14ClNO B2871342 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol CAS No. 360772-66-3](/img/structure/B2871342.png)

4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C15H14ClNO and a molecular weight of 259.73 .

Synthesis Analysis

The synthesis of similar compounds, such as 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, has been reported in the literature . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol” include a molecular weight of 259.73 and a molecular formula of C15H14ClNO . Further properties such as solubility, melting point, and boiling point would require additional experimental data.科学的研究の応用

Corrosion Inhibition

A study demonstrates the synthesis and application of Schiff base ligands, including 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol, in corrosion inhibition. These ligands were tested on mild steel surfaces in hydrochloric acid solutions. The findings indicate that these molecules act as effective corrosion inhibitors, showcasing high resistance to electron flow across the metal-electrolyte interface and forming a protective film on the steel surface. Quantum chemical calculations and thermodynamic studies supported the adsorption and inhibition abilities, revealing a Langmuir isotherm adsorption mechanism (Elemike et al., 2017).

Solvatochromism and Spectroscopic Applications

Another research avenue explores nitro-substituted derivatives of 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol for solvatochromic properties. These compounds demonstrated a unique reversal in solvatochromism and were utilized as probes to investigate binary solvent mixtures. Their UV-vis spectroscopic behavior indicated significant interactions between the compounds and the solvent medium, making them suitable for use as solvatochromic switches and in probing solvent mixtures (Nandi et al., 2012).

Biological Activity

The compound and its metal complexes have been synthesized and characterized, with studies revealing insights into their biological activity. For example, novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its transition metal complexes exhibited potential biological activities, investigated through disc diffusion method. These studies suggest potential applications in antimicrobial and other bioactive roles, demonstrating the compound's relevance in biologically oriented research (Palreddy et al., 2015).

Photoluminescence and Optical Applications

The synthesis and characterization of azo-azomethines derived from 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol have been explored for their photoluminescence properties. These studies highlight the potential of such compounds in optoelectronic applications, where their light emissions upon ultraviolet irradiation could be harnessed for various technological applications. The quantum yields and excited-state lifetimes of these compounds have been quantified, underscoring their utility in fluorescence studies (Eskikanbur et al., 2015).

将来の方向性

特性

IUPAC Name |

4-chloro-2-[(4-ethylphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-2-11-3-6-14(7-4-11)17-10-12-9-13(16)5-8-15(12)18/h3-10,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOUQRYILAPIDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

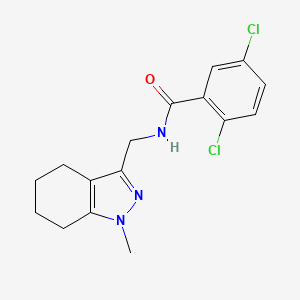

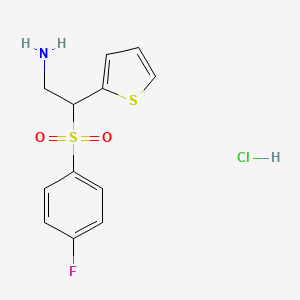

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2871259.png)

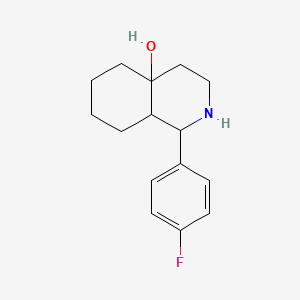

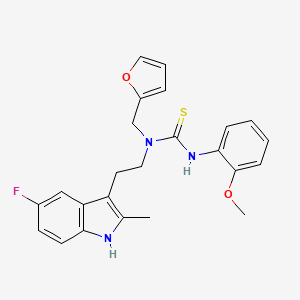

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2871263.png)

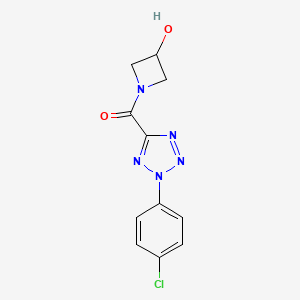

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2871265.png)

![2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B2871266.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2871268.png)

![Ethyl 3-benzyl-4-{[bis(methylsulfanyl)methylidene]amino}-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2871276.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2871282.png)